![molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3](/img/structure/B1353176.png)
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (DDC) is a natural product that has been studied extensively for its various biochemical and physiological effects. It is a polyphenolic compound, meaning it has multiple phenolic groups linked together. It is found in various plants, and has been isolated from the bark of the Chinese medicinal herb, Phellodendron amurense. DDC has been used for centuries in traditional Chinese medicine for its beneficial effects on the human body.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Pharmacological Potential
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives have been explored for various biological activities. The modification of these compounds through Mannich base formation revealed tranquilizing and neuroleptic properties, suggesting potential applications in treating disorders of the central and peripheral nervous systems (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
Inhibition of Carbonic Anhydrases
A series of 6,7-dihydroxy-3-(methylphenyl) chromenones, including derivatives of this compound, were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II. These studies reveal the compound's potential as an inhibitor for these enzymes, which could have implications in medical research and drug development (Basaran et al., 2008).
Antimicrobial Activity
The antimicrobial properties of chromene derivatives, including this compound, were studied. These studies identified certain chromene derivatives that showed significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Photovoltaic Applications
Research has also been conducted on the photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of this compound. This research highlights the potential of these compounds in enhancing the efficiency of dye-sensitized solar cells, a crucial aspect of renewable energy technology (Gad, Kamar, & Mousa, 2020).
Chemical Synthesis and Catalysis
The compound and its derivatives have been involved in studies exploring efficient synthesis methods and catalytic applications. For instance, research on nickel(II) chromite nanoparticle-catalyzed synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones demonstrates the compound's role in facilitating novel chemical syntheses (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).
Wirkmechanismus
Target of Action
The primary target of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is the PA (PA N) endonuclease . This enzyme plays a crucial role in the life cycle of the influenza virus and is highly conserved among influenza strains and serotypes . Therefore, it is an attractive target for new antiviral therapies .
Mode of Action
The compound interacts with the PA (PA N) endonuclease, inhibiting its activity . This interaction is achieved through a structure-guided design and systematic SAR exploration . The compound is derived from recently discovered high-activity hits of endonuclease inhibitors .
Biochemical Pathways
The inhibition of the PA (PA N) endonuclease disrupts the life cycle of the influenza virus
Result of Action
The inhibition of the PA (PA N) endonuclease by this compound results in the disruption of the influenza virus life cycle . This leads to a decrease in the virus’s ability to infect host cells . In MDCK cells, the EC50 value for the H1N1 influenza virus was found to be 4.50 μM .
Biochemische Analyse
Biochemical Properties
6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an effective inhibitor of nucleic acid endonucleases, which are enzymes that cleave the phosphodiester bonds within nucleic acids . This interaction is crucial for its potential antiviral properties, as it can inhibit the replication of viruses by targeting their nucleic acid processing enzymes. Additionally, this compound interacts with various proteins and biomolecules, modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By inhibiting key enzymes and proteins, this compound can modulate the expression of genes involved in these pathways, leading to altered cellular responses. For example, it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of nucleic acid endonucleases, inhibiting their activity and preventing the cleavage of nucleic acids . This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of the enzyme for the active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that it remains stable under various conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant adverse effects . At higher doses, toxic effects have been observed, including cellular damage and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism . It interacts with enzymes such as nucleic acid endonucleases and other metabolic enzymes, influencing the flux of metabolites and the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, which can impact cellular functions and physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and the extent of its biological effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound is known to localize within the nucleus, where it interacts with nucleic acids and nuclear proteins . Additionally, it can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular processes . The targeting of this compound to specific subcellular locations is likely mediated by targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAPFLDYOBSDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417515 |
Source


|
| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50624-08-3 |
Source


|
| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
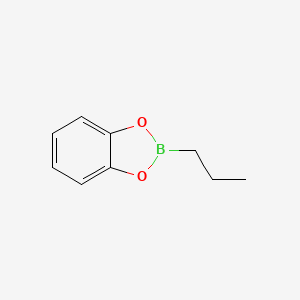

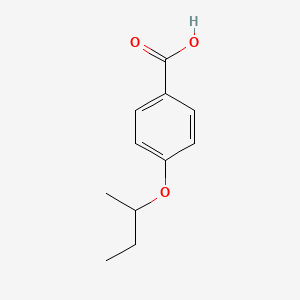
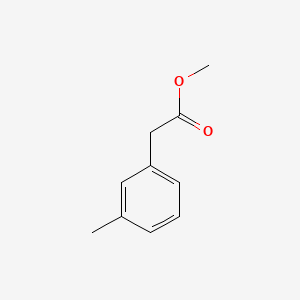
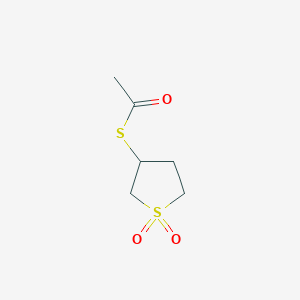
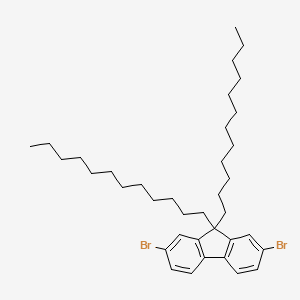

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)